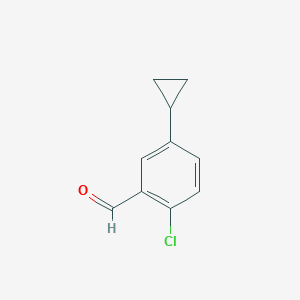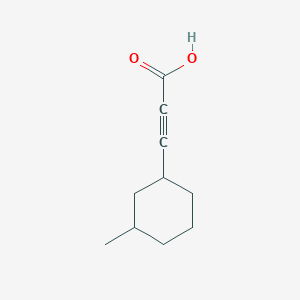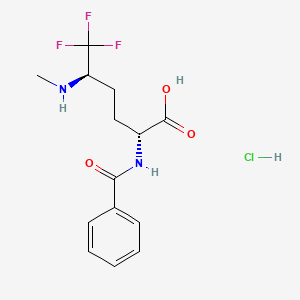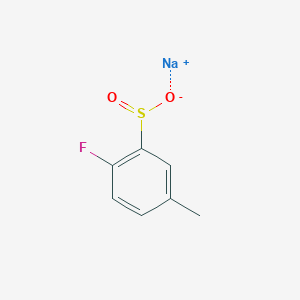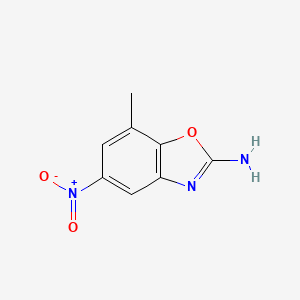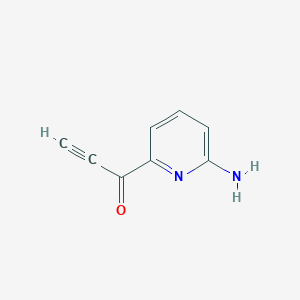
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-difluoropyridine with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium thiolate or primary amines in polar solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Nucleophilic substitution: Thiophene-substituted pyridines.
Oxidation: Sulfoxides and sulfones.
Coupling reactions: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving sulfur and fluorine interactions.
Materials science: Incorporated into polymers and other materials to enhance their chemical resistance and thermal stability.
Biological studies: Employed in the development of probes and imaging agents due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: Lacks the thiophene and sulfonyl fluoride groups, making it less reactive in certain chemical reactions.
6-(Thiophen-2-yl)pyridine: Does not contain the fluorine atom, resulting in different electronic properties and reactivity.
Pyridine-3-sulfonyl fluoride: Missing the thiophene and fluorine groups, leading to distinct chemical behavior
Uniqueness
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride is unique due to the combination of fluorine, thiophene, and sulfonyl fluoride groups. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications in chemistry and biology .
Propiedades
Fórmula molecular |
C9H5F2NO2S2 |
|---|---|
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
2-fluoro-6-thiophen-2-ylpyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H5F2NO2S2/c10-9-8(16(11,13)14)4-3-6(12-9)7-2-1-5-15-7/h1-5H |
Clave InChI |
DQTXKPMSSHRALW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


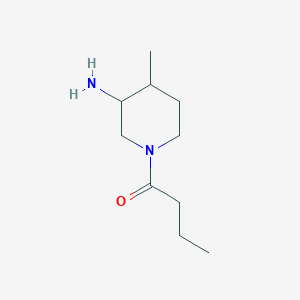
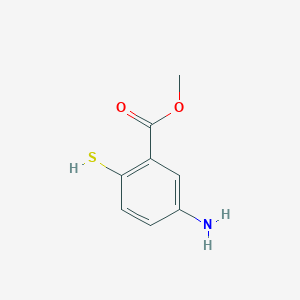
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)

![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
